N-(2'-(S)-hydroxynervonoyl)-D-erythro-sphingosine
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Overview
Description
N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine is a complex sphingolipid derivative Sphingolipids are a class of lipids that play crucial roles in cellular structure and signaling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine typically involves multiple steps, including the preparation of the sphingosine backbone and the subsequent attachment of the hydroxynervonoyl group. Common synthetic routes may involve:
Sphingosine Backbone Synthesis: This can be achieved through the condensation of palmitoyl-CoA and serine, followed by reduction and deprotection steps.
Attachment of Hydroxynervonoyl Group: This step involves the esterification or amidation of the sphingosine backbone with hydroxynervonoyl chloride or a similar derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sphingolipid metabolism and function.
Biology: The compound is involved in cellular signaling pathways and can be used to investigate cell membrane dynamics.
Medicine: It has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.
Industry: The compound can be used in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with sphingolipid receptors and enzymes involved in sphingolipid metabolism.
Pathways Involved: It plays a role in signaling pathways that regulate cell growth, apoptosis, and differentiation. The compound can modulate the activity of key enzymes such as sphingomyelinase and ceramidase.
Comparison with Similar Compounds
Similar Compounds
Ceramide: A simpler sphingolipid with similar structural features but lacking the hydroxynervonoyl group.
Sphingosine-1-phosphate: A phosphorylated derivative of sphingosine with distinct signaling functions.
Glycosphingolipids: Sphingolipids with attached sugar moieties, involved in cell recognition and signaling.
Uniqueness
N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine is unique due to its specific hydroxynervonoyl group, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to modulate specific signaling pathways and interact with unique molecular targets sets it apart from other sphingolipids.
This detailed article provides a comprehensive overview of N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C42H81NO4 |
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Molecular Weight |
664.1 g/mol |
IUPAC Name |
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide |
InChI |
InChI=1S/C42H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h17-18,34,36,39-41,44-46H,3-16,19-33,35,37-38H2,1-2H3,(H,43,47)/b18-17+,36-34+ |
InChI Key |
AEJPDHWODCHVKB-LRTHYCSKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)C(CCCCCCCCCCCC/C=C/CCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCCCCCCCC=CCCCCCCCC)O)O |
Origin of Product |
United States |
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